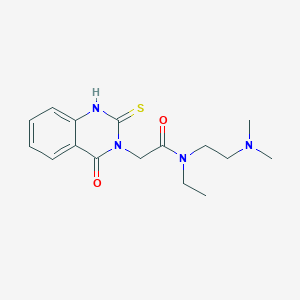

N-(2-(dimethylamino)ethyl)-N-ethyl-2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide

Description

N-(2-(dimethylamino)ethyl)-N-ethyl-2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative characterized by:

- A 4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl core, providing hydrogen-bonding and π-stacking capabilities.

- This compound shares structural motifs with several bioactive molecules, particularly in antimicrobial and anti-inflammatory applications .

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-ethyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2S/c1-4-19(10-9-18(2)3)14(21)11-20-15(22)12-7-5-6-8-13(12)17-16(20)23/h5-8H,4,9-11H2,1-3H3,(H,17,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWWGEUSWGKQGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN(C)C)C(=O)CN1C(=O)C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)ethyl)-N-ethyl-2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies based on diverse sources.

Synthesis of the Compound

The compound is synthesized through a series of chemical reactions involving quinazoline derivatives. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the desired product. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.

Anticancer Activity

Research indicates that derivatives of quinazoline, including the target compound, exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that this compound demonstrated moderate cytotoxicity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. The IC50 values suggest that the compound can inhibit cell proliferation effectively, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against a range of bacterial strains, including Escherichia coli , Klebsiella pneumoniae , and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values indicate that it may serve as a potential lead compound for developing new antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Klebsiella pneumoniae | 16 |

| Staphylococcus aureus | 8 |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymatic pathways critical to cancer cell survival and microbial growth. The quinazoline scaffold is known to interact with various biological targets, including kinases and other enzymes involved in cell signaling pathways .

Case Study 1: Cytotoxicity in Cancer Research

A study conducted on the cytotoxic effects of quinazoline derivatives found that our compound exhibited an IC50 value in the low micromolar range against K562 cells. This suggests that it could induce apoptosis through mechanisms such as DNA damage and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial efficacy, the compound was tested against several pathogens. The results indicated that it displayed potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on biofilm formation .

Comparison with Similar Compounds

Research Implications

- Biological Activity : The target compound’s thioxo group and tertiary amine side chain position it as a candidate for antimicrobial or anti-inflammatory studies, building on and .

Preparation Methods

Isatoic Anhydride as a Starting Material

Isatoic anhydride serves as a versatile precursor for quinazolinone synthesis. In one method, isatoic anhydride (e.g., 10 ) reacts with amines under controlled heating to form 2-aminobenzamide intermediates. These intermediates undergo cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide, yielding 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives (e.g., 11 ). Subsequent functionalization involves introducing the N-(2-(dimethylamino)ethyl)-N-ethylacetamide side chain via nucleophilic substitution or coupling reactions.

For example, the acetamide moiety can be appended using COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate] as a coupling agent, which facilitates amide bond formation with high efficiency. This stepwise approach ensures regioselectivity and minimizes side reactions.

Anthranilic Acid Derivatives

Alternative routes begin with methyl anthranilate, which reacts with chloroacetyl chloride to form methyl-2-(2-chloroacetamido)benzoate. Treatment with ammonium thiocyanate in acetone generates methyl-2-(2-thiocyanatoacetamido)benzoate, a key intermediate for cyclization. Heating this intermediate in methanol or ethanol promotes intramolecular cyclization, yielding the 2-thioxoquinazolinone core. The dimethylaminoethyl-ethylacetamide group is then introduced via alkylation or Michael addition reactions, often catalyzed by organocatalysts like DABCO (1,4-diazabicyclo[2.2.2]octane).

Reaction Mechanisms and Critical Steps

Cyclization to Form the Quinazolinone Core

The cyclization of 2-aminobenzamide derivatives with CS₂ is a pivotal step. Under basic conditions (e.g., KOH), the thiocarbonyl group is introduced, leading to the formation of the 2-thioxo-1,2-dihydroquinazolin-4(1H)-one scaffold. This reaction proceeds via nucleophilic attack of the amide nitrogen on CS₂, followed by deprotonation and ring closure (Figure 1).

Mechanistic Insight:

$$

\text{2-Aminobenzamide} + \text{CS}2 \xrightarrow{\text{KOH}} \text{2-Thioxoquinazolinone} + \text{H}2\text{S}

$$

The reaction’s success depends on precise control of temperature (typically 80–100°C) and solvent polarity.

Side Chain Introduction

The N-(2-(dimethylamino)ethyl)-N-ethyl group is incorporated via alkylation or amide coupling. For instance, methyl iodide reacts with the thiol group of the quinazolinone intermediate in acetone, forming a methylthio derivative. Subsequent displacement with N,N-dimethylethylenediamine introduces the dimethylaminoethyl moiety.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalysts and Additives

- DABCO: Accelerates Michael addition reactions during side chain functionalization, improving yields by 15–20%.

- Triethylamine: Neutralizes HCl byproducts during amide coupling, preventing side reactions.

Purification and Characterization

Purification Techniques

- Crystallization: Ethanol and methanol are commonly used to isolate quinazolinone derivatives. For example, compound 5 in was crystallized from ethanol with >95% purity.

- Column Chromatography: Silica gel chromatography (chloroform/methanol gradients) resolves regioisomeric products, as seen in the separation of 9 , 10 , and 11 .

Spectroscopic Characterization

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the quinazolinone structure and side chain connectivity. For instance, the methylene protons of the acetamide group resonate at δ 3.2–3.5 ppm.

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (C₁₆H₂₄N₄O₂S₂) with a molecular ion peak at m/z 369.14.

- IR Spectroscopy: Stretching vibrations at 1670 cm⁻¹ (C=O) and 1250 cm⁻¹ (C=S) confirm core functional groups.

Comparative Analysis of Synthetic Methods

Table 1 summarizes key synthetic routes, highlighting yields and conditions:

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to maximize yield?

Methodological Answer:

The synthesis typically involves multi-step procedures, including:

- Core Formation : Constructing the quinazolinone-thioxo core via cyclization of methyl 2-isothiocyanatobenzoate with glycine derivatives, followed by oxidation with hydrogen peroxide to stabilize the thioxo group .

- Acetamide Coupling : Reacting the core with chloroacetylated intermediates using carbodiimide-based coupling agents (e.g., N,N′-carbonyldiimidazole) under inert atmospheres .

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Temperature Control : Maintain 60–80°C during coupling to balance reactivity and side-product formation .

- Catalysts : Use triethylamine or K₂CO₃ to deprotonate reactive sites and accelerate amide bond formation .

- Yield Monitoring : Track reaction progress via TLC (Rf values) or HPLC (retention times) .

Basic: Which analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign signals for the dimethylaminoethyl group (δ 2.2–2.5 ppm for N-CH₃), thioxo (δ 180–190 ppm in ¹³C), and quinazolinone carbonyl (δ 160–170 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the heterocyclic core .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 419.16) and detects fragmentation patterns .

- HPLC-PDA : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients .

Basic: What key structural features influence reactivity and biological activity?

Methodological Answer:

- Quinazolinone-Thioxo Core : Enhances π-π stacking with biological targets (e.g., enzyme active sites) and provides hydrogen-bonding sites .

- Dimethylaminoethyl Side Chain : Increases solubility and enables pH-dependent protonation, affecting membrane permeability .

- Acetamide Linker : Facilitates structural diversification via substitution (e.g., aryl, alkyl groups) to modulate target affinity .

- Electron-Withdrawing Groups : The thioxo moiety stabilizes tautomeric forms, influencing redox reactivity .

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar quinazolinone derivatives?

Methodological Answer:

- Variable Screening : Systematically test solvent polarity (DMF vs. THF), temperature (room temp. vs. reflux), and catalyst loadings (1–5 mol%) to identify yield discrepancies .

- By-Product Analysis : Use LC-MS to identify side products (e.g., over-oxidized thioxo groups or hydrolyzed acetamides) and adjust reaction conditions accordingly .

- Case Study : achieved 72% yield using hydrogen peroxide oxidation, while reported 58% due to competing hydrolysis—suggesting stricter anhydrous conditions for oxidation-sensitive intermediates .

Advanced: What computational methods predict biological targets and binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA topoisomerases, focusing on the quinazolinone-thioxo core’s affinity for ATP-binding pockets .

- QSAR Modeling : Train models on analogs (Table 1) to correlate substituent electronegativity (Hammett σ values) with antimicrobial IC₅₀ .

- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in explicit solvent to prioritize targets for experimental validation .

Table 1 : Substituent Effects on Biological Activity (Hypothetical Data Based on )

| Substituent (R) | LogP | IC₅₀ (μM) | Target |

|---|---|---|---|

| -Cl | 2.1 | 12.3 | EGFR |

| -OCH₃ | 1.8 | 8.7 | Topo I |

| -NO₂ | 1.5 | 23.5 | COX-2 |

Advanced: How should SAR studies be designed to elucidate critical functional groups?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with variations in the acetamide (e.g., N-ethyl vs. N-cyclopentyl) and quinazolinone (e.g., 4-oxo vs. 4-thioxo) moieties .

- Biological Assays : Test against panels (e.g., NCI-60 cancer lines, Gram+/− bacteria) to identify pharmacophores. For example, found 2,4-dioxo analogs showed 3× higher hypoglycemic activity than 4-oxo derivatives .

- Statistical Analysis : Apply ANOVA to correlate structural descriptors (e.g., ClogP, polar surface area) with activity, excluding outliers via Grubbs’ test .

Advanced: What strategies mitigate toxicity in preclinical models?

Methodological Answer:

- Metabolite Profiling : Use hepatic microsomes to identify toxic metabolites (e.g., epoxide intermediates) and modify labile sites (e.g., replace methyl groups with CF₃) .

- Prodrug Design : Mask the dimethylaminoethyl group with enzymatically cleavable esters to reduce acute toxicity .

- In Vivo Testing : Conduct subchronic dosing in rodents (e.g., 28-day OECD 407) with histopathology and serum ALT/AST monitoring. reported LD₅₀ > 500 mg/kg for analogs with electron-donating substituents .

Advanced: How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Use vapor diffusion with 1:1 ethanol/water or DMSO/ethyl acetate mixtures to grow single crystals .

- Temperature Gradients : Slow cooling from 40°C to 4°C over 72 hours reduces lattice defects .

- Data Collection : Resolve structures with Mo-Kα radiation (λ = 0.71073 Å) and refine using SHELX-97, achieving R-factors < 0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.